7-Amino-3,4-dihydronaphthalen-1(2h)-one - 22009-40-1

7-Amino-3,4-dihydronaphthalen-1(2h)-one

Catalog Number: EVT-296872
CAS Number: 22009-40-1
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

7-Amino-3,4-dihydronaphthalen-1(2H)-one's structure consists of a bicyclic system with a non-planar conformation. The cyclohexanone ring adopts a half-chair conformation, a common feature observed in similar compounds like (2E)-2-{[4-(benzyloxy)phenyl]methylidene}-3,4-dihydronaphthalen-1(2H) []. The amino group at the 7th position offers a site for potential hydrogen bonding interactions.

Mechanism of Action
  • Inhibition of retinoic acid-metabolising enzymes: Derivatives of 3,4-dihydronaphthalen-1(2H)-one, like 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, demonstrated moderate inhibition of retinoic acid-metabolising enzymes [, ]. This suggests that 7-Amino-3,4-dihydronaphthalen-1(2H)-one and its derivatives might interact with specific enzymes involved in retinoic acid metabolism. Further research is required to elucidate the exact binding sites and mechanism of inhibition.
  • Mast cell stabilization: Research on amine derivatives of 3,4-dihydronaphthalen-1(2H)-one indicated mast cell-stabilising activity, suggesting potential applications in allergic and inflammatory responses [].
Applications
  • Medicinal Chemistry: This compound can serve as a valuable starting point for developing novel pharmaceutical agents. By modifying the amino group and other positions on the molecule, researchers can synthesize derivatives with potentially improved pharmacological properties. Areas of interest could include:
    • Anti-inflammatory agents: Building on the mast cell-stabilizing properties observed in some derivatives [], further research could explore the development of anti-inflammatory drugs.
    • Anti-cancer agents: Some derivatives have shown promising anticancer activity []. Further modification and investigation could lead to the development of new chemotherapeutic agents.

2-(4-Aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This compound exhibits moderate inhibitory activity against all-trans retinoic acid (RA)-metabolizing enzymes in various biological systems, including mammalian cadaverous tissue, cultured human genital fibroblasts, and HaCat cells. [, ] In vivo studies revealed that this compound, at a dose of 100 mg/kg, increased the endogenous plasma concentration of retinoic acid in rats, similar to the effects observed with the known cytochrome P450 inhibitor ketoconazole. This suggests its potential as a retinoic acid metabolism blocking agent (RAMBA).

4-Amino-3,4-dihydronaphthalen-1(2H)-ones

  • Compound Description: This group of compounds was investigated as potential modulators of allergic and inflammatory responses due to their mast cell-stabilizing activity.

3,4-Dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This compound represents the first successful total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one.

(E)-3-Amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. Notably, compounds 3a and 3b within this series exhibited significant antimicrobial activity.

Properties

CAS Number

22009-40-1

Product Name

7-Amino-3,4-dihydronaphthalen-1(2h)-one

IUPAC Name

7-amino-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3,11H2

InChI Key

IDNLVJHOEZJNHW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)N)C(=O)C1

Canonical SMILES

C1CC2=C(C=C(C=C2)N)C(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.